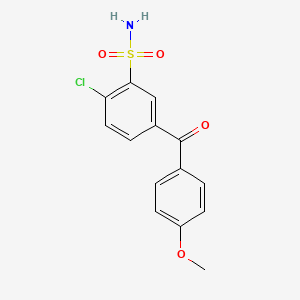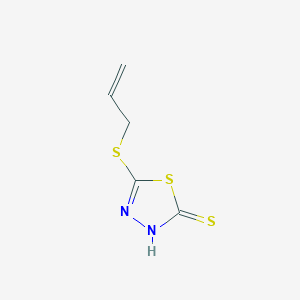
2-Chloro-5-(4-methoxybenzoyl)benzenesulfonamide
概要
説明
2-Chloro-5-(4-methoxybenzoyl)benzenesulfonamide is an organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a chloro group, a methoxy-benzoyl group, and a sulfonamide group attached to a benzene ring. It is used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(4-methoxybenzoyl)benzenesulfonamide typically involves the reaction of 2-chlorobenzenesulfonamide with 4-methoxybenzoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistent quality of the final product.
化学反応の分析
Types of Reactions
2-Chloro-5-(4-methoxybenzoyl)benzenesulfonamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The sulfonamide group can be reduced to form a corresponding amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in the presence of a polar aprotic solvent like dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Major Products Formed
Nucleophilic Substitution: Formation of substituted sulfonamides.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
科学的研究の応用
2-Chloro-5-(4-methoxybenzoyl)benzenesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
作用機序
The mechanism of action of 2-Chloro-5-(4-methoxybenzoyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or by interfering with the enzyme’s substrate binding. The presence of the chloro and methoxy-benzoyl groups can enhance the compound’s binding affinity and specificity for its targets.
類似化合物との比較
Similar Compounds
- 2-Chloro-5-nitrobenzenesulfonamide
- 4-Methoxybenzenesulfonamide
- 2-Chloro-4-methoxybenzenesulfonamide
Uniqueness
2-Chloro-5-(4-methoxybenzoyl)benzenesulfonamide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity
特性
分子式 |
C14H12ClNO4S |
|---|---|
分子量 |
325.8 g/mol |
IUPAC名 |
2-chloro-5-(4-methoxybenzoyl)benzenesulfonamide |
InChI |
InChI=1S/C14H12ClNO4S/c1-20-11-5-2-9(3-6-11)14(17)10-4-7-12(15)13(8-10)21(16,18)19/h2-8H,1H3,(H2,16,18,19) |
InChIキー |
VLGSUZHQKXSJKG-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)C(=O)C2=CC(=C(C=C2)Cl)S(=O)(=O)N |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Methyl 7-[2-(4-nitrophenyl)ethyl]-6,7-dihydro-5H-imidazo[1,2-A]pyrrolo[3,2-C]pyridine-9-carboxylate](/img/structure/B8364934.png)

![[(2R,3R,4S,5R,6S)-3,4,5-tribenzyloxy-6-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-6-methoxy-tetrahydropyran-2-yl]methanol](/img/structure/B8364945.png)








